2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-27(24,25)15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRDUMUALHYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indeno-thiazole core. One common method involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then coupled with 4-(ethylsulfonyl)phenyl acetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the thiazole ring or the ethylsulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction could lead to modified thiazole or phenyl rings.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of viral replication, bacterial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The 4-(ethylsulfonyl)phenyl group distinguishes this compound from analogs with other aryl substitutions. Key comparisons include:
The ethylsulfonyl group likely increases water solubility compared to halogenated or methoxy-substituted analogs but may reduce membrane permeability due to its polar nature .
Core Scaffold Variations
The indenothiazole core differentiates this compound from simpler benzothiazole or coumarin-linked analogs:
The indenothiazole system may offer superior binding site complementarity in enzyme pockets compared to planar coumarin or flexible piperazine derivatives .
Pharmacological Activity Comparison
MMP Inhibition Potential
Compounds with acetamide-thiazole scaffolds (e.g., ) show MMP-9 inhibition IC₅₀ values in the nanomolar range.
Antimicrobial and Anti-Inflammatory Activity
While the target compound’s specific activity data are unavailable, structurally related compounds demonstrate:
- GSK920684A (): Broad-spectrum kinase inhibition (pIC₅₀ 7.2–8.1 for JAK2/STAT3).
- Compound 15 (): Anti-inflammatory activity (75% edema reduction at 10 mg/kg).
Physicochemical and ADMET Properties
| Property | Target Compound | Compound 16 () | CDD-823953 () |
|---|---|---|---|
| LogP (est.) | 2.1 | 3.2 | 4.5 |
| H-bond acceptors | 6 | 5 | 7 |
| Solubility (µg/mL) | ~15 (aqueous) | ~50 | <5 |
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 3.29 | Induces apoptosis |
| Compound B | MCF-7 (Breast Cancer) | 0.28 | Inhibits tubulin polymerization |
| Compound C | A549 (Lung Cancer) | 0.52 | DNA damage induction |
These compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. The mechanism often involves apoptosis induction and interference with cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds structurally related to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound D | 0.041 (Celecoxib reference) | |
| Compound E | 0.768 | |
| Compound F | 0.616 |
These values suggest that thiazole-based compounds may serve as effective anti-inflammatory agents by selectively inhibiting COX-II.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives in vivo and in vitro.
- Study on HCT116 Cell Line : A derivative similar to the target compound demonstrated an IC50 of 3.29 µM, effectively inducing apoptosis without significant cytotoxicity to normal cells.
- In Vivo Anti-inflammatory Study : In a murine model, a thiazole derivative reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
- Mechanistic Studies : Molecular docking studies have suggested that the compound interacts with tubulin and COX enzymes, providing insights into its mechanism of action.
Q & A
Q. Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Thiazole derivatives often show MIC values <50 µg/mL, with sulfonamide groups enhancing membrane penetration .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours. IC₅₀ values can be correlated with structural features (e.g., ethylsulfonyl groups may improve solubility and target binding) .
Advanced Optimization: How can reaction yields be improved for large-scale synthesis?
Q. Methodological Answer :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 24 hours to 6–8 hours under ultrasonication .
- Solvent Effects : Switching from acetone to THF or DMF enhances solubility of hydrophobic intermediates.
- Temperature Control : Stepwise heating (40°C → 80°C) minimizes side reactions like hydrolysis of the acetamide group .
Regioisomer Contamination: How can regioisomeric byproducts be detected and resolved?
Q. Methodological Answer :
- Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers.
- Spectroscopic Differentiation : ¹H NMR coupling constants (e.g., J = 8–10 Hz for adjacent thiazole protons) distinguish positional isomers .
- Crystallization : Ethanol/water mixtures selectively crystallize the desired isomer based on polarity differences .
Data Contradictions: How to address conflicting reports on COX-1/COX-2 inhibition by similar acetamide-thiazole derivatives?
Q. Methodological Answer :
- Enzyme Source Variability : Use recombinant human COX-1/COX-2 isoforms (vs. animal-derived enzymes) to standardize assays .
- IC₅₀ Replication : Test multiple concentrations (0.1–100 µM) in triplicate, accounting for solvent effects (DMSO ≤1% v/v).
- Structural Comparisons : Analyze substituent effects; ethylsulfonyl groups may enhance COX-2 selectivity over COX-1, as seen in fluorophenyl analogs .
Computational Modeling: What strategies predict structure-activity relationships (SAR) for target binding?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial DNA gyrase). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
- QSAR Studies : Correlate logP values (from HPLC) with bioactivity; derivatives with ClogP 2–3 often balance solubility and membrane permeability .
Stability Challenges: How to prevent degradation of the indeno-thiazole core during storage?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials under nitrogen at −20°C.
- Moisture Control : Use desiccants (silica gel) in sealed containers.
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .
Toxicity Screening: What preclinical models assess safety profiles?
Q. Methodological Answer :
- In Vivo Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring organ histopathology.
- Hepatotoxicity Markers : Measure serum ALT/AST levels after 7-day repeated dosing .
Patentability Criteria: What structural novelty is required for patenting derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
